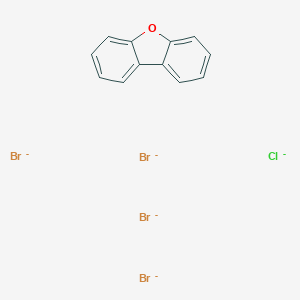

Dibenzofuran, tetrabromochloro-

説明

Environmental Occurrence and Formation Mechanisms

Industrial Emission Sources and Production Pathways

Dibenzofuran, tetrabromochloro- is primarily formed in industrial settings where bromine and chlorine coexist in combustion or thermal processes. Key sources include:

Brominated Flame Retardant (BFR) Production and Use

BFRs, particularly polybrominated diphenyl ethers (PBDEs), are contaminated with trace amounts of PBDD/Fs during synthesis. These contaminants may undergo partial chlorination during secondary processes, such as:

- PBDE-containing polymer production : Thermal stress during molding and extrusion increases PBDD/F formation, with mixed bromo/chloro congeners emerging in residues.

- Waste incineration : Co-processing BFR-treated waste with chlorinated materials (e.g., PVC) promotes PBCDD/F formation.

Metallurgical Processes

Secondary copper/lead smelting and electronic waste (e-waste) recycling release significant quantities of PBDD/Fs due to:

- Chlorinated feedstocks : PVC-coated wires and chlorinated plastics introduce chlorine into high-temperature furnaces.

- Brominated additives : BFRs in e-waste components act as bromine sources, enabling PBCDD/F formation via precursor pathways.

Municipal Waste Incineration

Mixed bromo/chloro dioxins/furans form when municipal waste containing both BFRs and chlorinated organics is combusted. Key factors include:

- Residence time : Longer gas-phase contact at 250–350°C favors PBCDD/F synthesis.

- Catalysts : Copper (Cu) residues from e-waste enhance de novo formation pathways.

Table 1: Industrial Sources and Emission Characteristics

Thermochemical Formation During Waste Incineration and Recycling

The formation of dibenzofuran, tetrabromochloro- involves complex thermochemical pathways influenced by temperature, halogen availability, and catalytic metals.

De Novo vs. Precursor Pathways

- De novo synthesis : Occurs at 300–500°C, where bromine and chlorine react with carbonaceous matrices to form aromatic precursors, which cyclize into PBCDD/Fs.

- Precursor condensation : Chlorophenols (CPs) and brominated analogs (e.g., 2,4,6-trichlorophenol) undergo coupling reactions to form specific PBCDD/F isomers.

Role of Temperature and Halogen Ratios

- Temperature : PBCDD/F formation peaks at 250–350°C, where bromine and chlorine availability is optimal.

- Chlorine/Bromine Ratio : Higher chlorine concentrations favor PBCDD/Fs over PBDD/Fs, as seen in municipal incinerators with mixed waste streams.

Catalytic Effects

Copper (Cu) residues from e-waste or industrial catalysts enhance de novo formation by lowering reaction activation energies. For example, CuCl₂ promotes chlorination of dibenzofuran precursors.

Table 2: Formation Pathways and Conditions

| Pathway | Temperature Range | Key Mechanism | Dominant Congeners |

|---|---|---|---|

| De novo synthesis | 300–500°C | Condensation of C, Br, Cl | Mixed bromo/chloro furans |

| Precursor condensation | 200–400°C | Coupling of chloro/bromophenols | 2,3,7,8-tetrachloro-DF analogs |

| Photolytic degradation | Ambient | Sunlight-induced BFR breakdown | Lower brominated PBCDD/Fs |

Environmental Persistence and Global Distribution Patterns

Dibenzofuran, tetrabromochloro- exhibits moderate persistence due to its mixed halogenation, with environmental distribution influenced by emission sources and transport mechanisms.

Persistence and Bioaccumulation

- Half-life : Estimated at weeks to months in air and years in soil, depending on deposition rates.

- Bioaccumulation : Lipophilicity (logP ≈ 6.6) enables biomagnification in aquatic and terrestrial food chains.

Global Distribution

PBCDD/Fs are detected in diverse matrices, with dibenzofuran, tetrabromochloro- reported in:

- Air : Urban and industrial regions show elevated levels, correlated with e-waste recycling.

- Soil : Contaminated by biosolids from wastewater treatment plants (WWTPs) and open burning of e-waste.

- Biota : Marine organisms and humans ingest PBCDD/Fs via contaminated seafood and dust.

Table 3: Environmental Occurrence and Concentrations

特性

CAS番号 |

107227-51-0 |

|---|---|

分子式 |

C12H8Br4ClO-5 |

分子量 |

523.3 g/mol |

IUPAC名 |

dibenzofuran;tetrabromide;chloride |

InChI |

InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |

InChIキー |

JDJMYFQHIRWODA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |

同義語 |

TETRABROMO-MONOCHLORODIBENZOFURAN |

製品の起源 |

United States |

科学的研究の応用

Environmental Applications

Dibenzofuran derivatives, including tetrabromochloro-, are primarily studied for their environmental impact and potential use in pollution monitoring. They are recognized as persistent organic pollutants (POPs) and have been associated with adverse ecological effects.

Monitoring and Detection

- Bioassays : Dibenzofurans are often used in bioassays to assess the toxicity of environmental samples. For instance, studies have utilized in vitro assays to evaluate the induction of cytochrome P450 enzymes in response to dibenzofuran exposure, indicating its potential as a biomarker for environmental contamination .

- Environmental Sampling : The presence of dibenzofurans in soil and water samples is monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for precise quantification of these compounds in various ecosystems .

Toxicological Studies

Dibenzofuran, tetrabromochloro-, like other halogenated dibenzofurans, has been the subject of extensive toxicological research due to its potential health risks.

Health Effects

- Animal Studies : Research indicates that exposure to tetrabromochloro-dibenzofuran can lead to developmental and reproductive toxicity in laboratory animals. Studies have shown significant effects on liver function and enzyme activity following exposure .

- Human Health Risk Assessment : The compound is also evaluated for its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified certain dibenzofuran derivatives as possibly carcinogenic to humans based on animal studies .

Industrial Applications

Dibenzofurans have found applications in various industrial processes, particularly in materials science.

Flame Retardants

- Use in Polymers : Tetrabromochloro-dibenzofuran is employed as a flame retardant additive in polymers like polyvinyl chloride (PVC) and polyurethane. Its effectiveness in reducing flammability has made it a valuable component in manufacturing fire-resistant materials .

Chemical Synthesis

- Intermediate Production : This compound serves as an intermediate in the synthesis of other brominated compounds used in pharmaceuticals and agrochemicals. Its unique chemical properties facilitate various reactions that are crucial in developing new chemical entities .

Data Tables

| Application Area | Specific Use | Methodology/Technique |

|---|---|---|

| Environmental Monitoring | Toxicity assessment | In vitro bioassays |

| Environmental Sampling | Quantification of pollutants | HPLC-MS |

| Toxicological Studies | Health risk assessment | Animal studies |

| Industrial Use | Flame retardant in polymers | Additive formulation |

| Chemical Synthesis | Intermediate for pharmaceuticals | Synthetic chemistry processes |

Case Studies

- Case Study 1 : A study conducted by the World Health Organization examined the effects of dibenzofurans on aquatic life, highlighting significant bioaccumulation and toxicity levels that pose risks to fish populations .

- Case Study 2 : Research published on the use of dibenzofuran derivatives as flame retardants demonstrated their effectiveness in reducing fire hazards in consumer products while assessing their environmental persistence and toxicity .

類似化合物との比較

Key Features :

- Structural Backbone : Two benzene rings fused to an oxygen-containing furan ring.

- Halogenation : Bromine and chlorine substituents increase molecular weight, lipophilicity, and resistance to degradation .

- Toxicity Profile : Chlorinated and brominated derivatives exhibit higher toxicity than unsubstituted dibenzofuran due to enhanced bioaccumulation and interaction with cellular receptors (e.g., aryl hydrocarbon receptor, AhR) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Halogenated dibenzofurans vary in toxicity and environmental behavior based on substitution patterns and halogen type. Below is a comparative analysis:

Notes:

Toxicity and Environmental Impact

準備方法

Cyclization of o-Iododiaryl Ethers

A prominent method for constructing the dibenzofuran core involves palladium-catalyzed intramolecular coupling of o-iododiaryl ethers. As demonstrated in Scheme 4 of the literature, o-iododiaryl ethers undergo cyclization in the presence of 10 wt-% Pd/C and sodium acetate (NaOAc) in dimethylacetamide (DMA) at 140°C for 16 hours. This ligand-free system tolerates electron-withdrawing groups (EWGs) and achieves moderate to high yields. For instance, the reaction of o-iododiaryl ethers bearing EWGs such as nitro or cyano groups proceeds smoothly, yielding dibenzofurans with functional handles for further derivatization. The absence of exogenous ligands simplifies purification, making this method industrially viable.

Tandem Coupling-Cyclization for Polyhalogenated Derivatives

The synthesis of polyhalogenated dibenzofurans often requires sequential halogenation and cyclization steps. A notable example involves the preparation of 4-bromo-2,3,7,8-tetrachlorodibenzofuran through Ullmann coupling followed by palladium-mediated cyclization (Scheme 6). Starting from 1,3,5-trimethoxybenzene, hexamethoxybiphenyl is formed via copper-catalyzed coupling, which undergoes bromination and chlorination using HBr and Cl₂. Subsequent demethylation with HBr yields the tetrahydroxy intermediate, which is acylated to introduce the bromine moiety. While this approach achieves the target compound, the low yield (34%) during demethylation highlights the sensitivity of methoxy groups to harsh acidic conditions.

C–H Functionalization via Palladium Catalysis

Electron-rich dibenzofurans are accessible through Pd-catalyzed C–H activation, which bypasses pre-functionalized substrates. McGlacken and colleagues developed a groundbreaking method using tetrabutylammonium acetate (NBu₄OAc) as a multifunctional reagent (Scheme 2). In this system, NBu₄OAc acts as a base, ligand, and solvent, enabling the cyclization of diaryl ethers at 125°C with Pd(OAc)₂. The reaction achieves excellent yields (85–95%) for electron-rich substrates, including those with methoxy and methyl groups. This method’s green chemistry credentials—avoiding toxic solvents and ligands—make it ideal for large-scale applications.

Acid-Catalyzed Cyclization and Halogenation

Triflic Acid-Mediated Cyclization

A one-pot synthesis of tetrachlorodibenzofurans employs trifluoromethanesulfonic acid (TfOH) in 2,2,2-trifluoroethanol (TFE) (Scheme 4). Under inert conditions, arenes react with o-chloranil at –30°C, followed by warming to 80°C over 18 hours. This method yields 41% of 1,2,3,4-tetrachlorodibenzofuran after chromatography. While efficient for chlorinated derivatives, bromination requires additional steps, such as treating intermediates with bromine in dichloromethane. The use of TfOH, a strong Brønsted acid, necessitates careful handling but offers regioselectivity unattainable with weaker acids.

Bromination of Preformed Dibenzofurans

Post-cyclization bromination is often employed to introduce bromine atoms. For example, dibenzofuran treated with bromine in the presence of AlCl₃ yields 4-bromodibenzofuran, which is subsequently chlorinated using Cl₂ gas. However, this stepwise approach risks over-halogenation and requires meticulous control of reaction stoichiometry. Recent advances utilize biocatalysts to improve selectivity, though yields remain suboptimal (15–26%).

Challenges in Functional Group Interconversion

Demethylation and Oxidation

A critical bottleneck in dibenzofuran synthesis is the removal of methyl protecting groups. For instance, the demethylation of 8-O-methylpopolohuanone E (20) using lithium n-butyl thiolate (n-BuSLi) in hexamethylphosphoramide (HMPA) achieves only a 34% yield (Scheme 11). Alternative methods, such as boron tribromide (BBr₃)-mediated demethylation, often degrade the dibenzofuran skeleton, underscoring the need for milder conditions.

Ketone-to-Methylene Transformations

The conversion of ketones to methylene groups, as required for natural product synthesis, faces significant hurdles. Wittig, Tebbe, and Peterson olefination reagents frequently fail or regenerate starting materials (Scheme 11). A breakthrough came from Oshima’s protocol, which uses CH₂Br₂ and Zn/TiCl₄ to achieve this transformation in 26% yield. While low, this method remains the sole viable route for certain substrates.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing halogenated dibenzofurans:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。